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Compound of Interest

Compound Name: 5-Phenyl-2-oxazolidinone

Cat. No.: B1596615 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of (4S,5R)-4-methyl-5-
phenyl-2-oxazolidinone

Abstract
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in the field of

asymmetric synthesis. As a derivative of the Evans' oxazolidinones, its rigid, well-defined

stereochemical structure provides a powerful platform for controlling the formation of new

stereocenters in a predictable and highly selective manner. This technical guide offers a

comprehensive examination of its core physical and chemical properties, intended for

researchers, chemists, and drug development professionals. We will delve into its structural

and spectroscopic characteristics, explore the mechanistic basis of its reactivity, provide a

detailed experimental protocol for its application, and summarize its key safety and handling

parameters. The causality behind its remarkable stereodirecting ability will be a central focus,

providing field-proven insights into its practical application.

Chemical Identity and Structure
(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone is a heterocyclic compound featuring a five-

membered oxazolidinone ring.[1] The specific cis stereochemical relationship between the

methyl group at the C4 position and the phenyl group at the C5 position is critical to its function.

[2][3] This arrangement creates a sterically defined environment that dictates the facial

selectivity of reactions occurring on a prochiral substrate temporarily attached to the ring's

nitrogen atom.
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Identifier Value

IUPAC Name
(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-

one[4]

CAS Number 16251-45-9[4][5][6]

Molecular Formula C₁₀H₁₁NO₂[4][5][7]

Molecular Weight 177.20 g/mol [4][5][6][8]

SMILES C[C@@H]1NC(=O)O[C@@H]1c2ccccc2[6]

InChI Key PPIBJOQGAJBQDF-CBAPKCEASA-N[6]

Physical and Spectroscopic Properties
The physical state and spectroscopic signature of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
are well-characterized, reflecting its purity and structural integrity.

Physical Properties
The compound is typically supplied as a white to off-white crystalline powder.[9][10] Its key

physical constants are summarized below, which are crucial for its handling, reaction setup,

and purification.

Property Value Source(s)

Appearance
White to off-white crystalline

powder
[9][10]

Melting Point 121-123 °C [5][6][7][11]

Optical Activity
[α]²⁵/D −168° (c = 2 in

chloroform)
[6]

Boiling Point ~309-396 °C (estimate) [5][7][12]

Density ~1.1 g/cm³ (estimate) [7]
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Note: The enantiomer, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (CAS 77943-39-6),

exhibits an optical rotation of equal magnitude but opposite sign: [α]¹⁸/D +168° (c = 2 in

chloroform).[13]

Spectroscopic Data
Spectroscopic analysis confirms the compound's structure and is essential for monitoring

reaction progress.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O)

stretching vibration for the cyclic carbamate group, typically appearing around 1750-1780

cm⁻¹. An N-H stretching band is also prominent around 3200-3300 cm⁻¹. Aromatic C-H and

aliphatic C-H stretches are observed in their respective regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will show distinct signals for the phenyl protons

(typically 7.2-7.4 ppm), a doublet for the proton at C5, a multiplet for the proton at C4, and

a doublet for the methyl group at C4. The N-H proton will appear as a broad singlet.

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon

around 158-160 ppm, signals for the aromatic carbons, and distinct signals for the C4 and

C5 stereocenters, as well as the methyl carbon.[14]

Chemical Properties and Application in Asymmetric
Synthesis
The primary value of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone lies in its role as a powerful

chiral auxiliary.[15] It is covalently attached to a prochiral substrate, directs a stereoselective

transformation, and is subsequently removed to yield an enantiomerically enriched product.

Mechanism of Stereochemical Control
The efficacy of this auxiliary is rooted in its ability to enforce a rigid conformational arrangement

upon acylation.
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Acylation: The auxiliary is first deprotonated at the nitrogen and then acylated with a

carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl

oxazolidinone.[10][15]

Chelated Enolate Formation: Treatment of the N-acyl derivative with a strong base, such as

lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low

temperatures (-78 °C) selectively generates the (Z)-enolate. The metal cation (e.g., Li⁺) is

chelated by the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the

molecule into a rigid, planar conformation.

Face-Selective Reaction: The phenyl group at C5 sterically blocks one face of the planar

enolate. Consequently, an incoming electrophile can only approach from the less hindered

opposite face, ensuring a highly diastereoselective bond formation.

Auxiliary Cleavage: After the desired transformation, the auxiliary is cleaved under mild

conditions (e.g., saponification with lithium hydroperoxide or transesterification) to release

the chiral product and allow for the recovery and reuse of the valuable auxiliary.[1]

This robust and predictable mechanism has made it a staple in the synthesis of chiral

carboxylic acids, amino acids, and other complex, biologically active molecules.[5][15][16]

Visualization of an Asymmetric Alkylation Workflow
The following diagram illustrates the logical flow of a typical asymmetric alkylation reaction, a

classic application of this chiral auxiliary.
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Caption: Workflow for a diastereoselective alkylation using the chiral auxiliary.
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Experimental Protocol: Asymmetric Synthesis of
(R)-2-Methyl-3-phenylpropanoic Acid
This protocol details the acylation, diastereoselective alkylation, and cleavage steps. It is

designed as a self-validating system where successful execution of each step can be

monitored by techniques like TLC and confirmed by NMR.

Materials:

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

Propionyl chloride

n-Butyllithium (n-BuLi) in hexanes

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

Benzyl bromide (BnBr)

Anhydrous tetrahydrofuran (THF)

30% Hydrogen peroxide (H₂O₂)

Lithium hydroxide (LiOH)

Saturated aqueous ammonium chloride (NH₄Cl), sodium bicarbonate (NaHCO₃), and sodium

sulfite (Na₂SO₃)

Anhydrous magnesium sulfate (MgSO₄)

PART A: Acylation to form (4S,5R)-4-methyl-3-propionyl-5-phenyl-2-oxazolidinone

System Setup: Under an inert atmosphere (N₂ or Ar), add (4S,5R)-4-methyl-5-phenyl-2-
oxazolidinone (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer,

thermometer, and dropping funnel. Dissolve in anhydrous THF.

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq)

dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30
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minutes. The persistence of a pale yellow color indicates successful formation of the lithium

amide.

Acylation: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel. Stir the reaction

at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an

additional 2 hours.

Workup: Quench the reaction by the slow addition of saturated aq. NH₄Cl. Extract the

product with ethyl acetate. Wash the combined organic layers with water and brine, dry over

MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl product,

which can be purified by column chromatography.

PART B: Diastereoselective Alkylation

Enolate Formation: Dissolve the purified N-acyl product (1.0 eq) from Part A in anhydrous

THF and cool to -78 °C under an inert atmosphere. Add LDA (1.1 eq) dropwise. Stir for 1

hour at -78 °C. The formation of the lithium enolate is the critical stereochemistry-defining

step.

Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until TLC

analysis indicates consumption of the starting material.

Workup: Quench the reaction with saturated aq. NH₄Cl and allow it to warm to room

temperature. Extract with an organic solvent (e.g., diethyl ether), wash the combined organic

layers, dry over MgSO₄, and concentrate in vacuo. The diastereomeric excess of the crude

product can be determined by ¹H NMR analysis before purification.

PART C: Auxiliary Cleavage

Saponification Setup: Dissolve the alkylated product from Part B in a 3:1 mixture of THF and

water. Cool the solution to 0 °C in an ice bath.

Cleavage Reaction: Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH

(2.0 eq). Stir vigorously at 0 °C for 2 hours, then at room temperature for an additional 2

hours.
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Workup: Quench the excess peroxide by adding aqueous Na₂SO₃. Concentrate the mixture

to remove the THF. The aqueous layer can be acidified to precipitate the carboxylic acid

product, and the chiral auxiliary can be recovered from the filtrate by extraction.

Safety and Handling
Hazards: The compound is not classified as hazardous according to most GHS reports, but it

is a combustible solid.[4][6] Standard laboratory precautions should be taken.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat. When handling the solid powder, a dust mask is recommended.[6]

Storage: For long-term stability, the compound should be stored in a tightly sealed container

in a cool, dry place, with a temperature of 2-8 °C being optimal.[16][17]

Incompatibilities: Avoid contact with strong oxidizing agents.[18]

Conclusion
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a highly refined tool for modern organic

synthesis. Its well-defined physical properties, predictable reactivity, and the robust

stereocontrol it imparts make it an indispensable chiral auxiliary. A thorough understanding of

its properties and the mechanistic principles behind its application, as detailed in this guide,

empowers researchers to construct complex chiral molecules with confidence and precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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